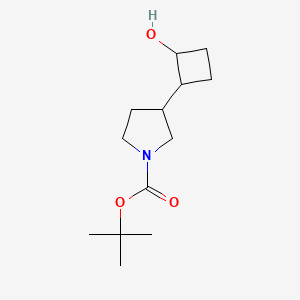
Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(2-hidroxaciclobutil)pirrolidina-1-carboxilato de tert-butilo es un compuesto químico con la fórmula molecular C12H23NO3. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y presenta un grupo éster de tert-butilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-hidroxaciclobutil)pirrolidina-1-carboxilato de tert-butilo normalmente implica la reacción de un derivado de pirrolidina con un grupo éster de tert-butilo. Un método común implica el uso de 3-hidroxipirrolidina-1-carboxilato de tert-butilo como material de partida. Este compuesto se puede hacer reaccionar con ciclobutanona en condiciones básicas para introducir el grupo 2-hidroxaciclobutil.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final mediante diversas técnicas de purificación, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(2-hidroxaciclobutil)pirrolidina-1-carboxilato de tert-butilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o para reducir otros grupos funcionales presentes.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) pueden facilitar reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona o un aldehído, mientras que la reducción podría producir un compuesto completamente saturado.
Aplicaciones Científicas De Investigación
El 3-(2-hidroxaciclobutil)pirrolidina-1-carboxilato de tert-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: Se puede utilizar en la síntesis de materiales con propiedades específicas, como polímeros o catalizadores.
Mecanismo De Acción
El mecanismo de acción del 3-(2-hidroxaciclobutil)pirrolidina-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. El anillo de pirrolidina puede interactuar con enzimas o receptores, modulando su función. Las vías exactas involucradas dependen de la aplicación y la molécula diana específicas .
Comparación Con Compuestos Similares
Compuestos similares
- 3-hidroxipirrolidina-1-carboxilato de tert-butilo
- 2-(hidroximetil)pirrolidina-1-carboxilato de tert-butilo
- 3-metoxipirrolidina-1-carboxilato de tert-butilo
Singularidad
El 3-(2-hidroxaciclobutil)pirrolidina-1-carboxilato de tert-butilo es único debido a la presencia del grupo 2-hidroxaciclobutil, que imparte propiedades químicas y físicas distintas. Esta característica estructural puede influir en la reactividad del compuesto y las interacciones con otras moléculas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-11,15H,4-8H2,1-3H3 |
Clave InChI |
XDXSHIJSBJTVSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2CCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



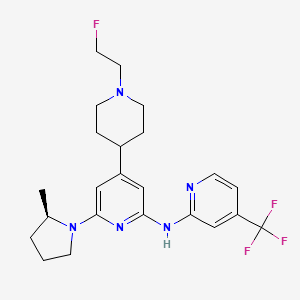
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)


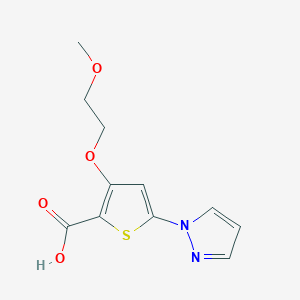
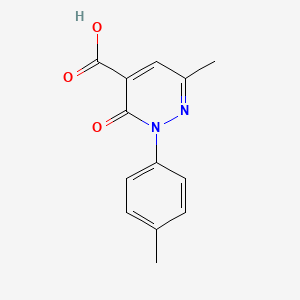
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)

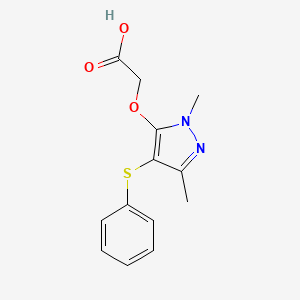
![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)


